molecular formula C8H11NO B13924727 (1-(1H-pyrrol-1-yl)cyclopropyl)methanol

(1-(1H-pyrrol-1-yl)cyclopropyl)methanol

Cat. No.: B13924727
M. Wt: 137.18 g/mol
InChI Key: BYQFMSSYDQFJJQ-UHFFFAOYSA-N
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Description

(1-(1H-Pyrrol-1-yl)cyclopropyl)methanol is a cyclopropane-containing compound featuring a pyrrole substituent and a hydroxymethyl group. The cyclopropane ring introduces significant steric strain, which influences reactivity and intermolecular interactions.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1-pyrrol-1-ylcyclopropyl)methanol

InChI

InChI=1S/C8H11NO/c10-7-8(3-4-8)9-5-1-2-6-9/h1-2,5-6,10H,3-4,7H2

InChI Key

BYQFMSSYDQFJJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Pyrrole Derivatives

One common approach to access pyrrole-substituted cyclopropane derivatives involves the reaction of pyrrole or its derivatives with cyclopropyl precursors under conditions that favor ring closure and substitution. For example, the alkylation of pyrrole nitrogen with cyclopropylmethyl halides or related electrophiles can yield N-cyclopropylpyrrole intermediates, which can then be further functionalized.

A related method described in the literature involves the use of ethyl pyrrole carboxylate derivatives, which undergo nucleophilic substitution with alkyl halides in the presence of bases like potassium hydroxide to introduce cyclopropyl groups. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at ambient temperature, followed by aqueous workup and chromatographic purification to isolate the desired substituted pyrrole compounds.

Functionalization of Cyclopropyl Intermediates to Methanol Derivatives

After obtaining the cyclopropylpyrrole core, the introduction of the hydroxymethyl group at the cyclopropyl position can be achieved through reduction or substitution reactions starting from appropriate precursors such as cyclopropylcarboxylic acids or esters.

A representative synthetic route involves converting cyclopropane carboxylic acid derivatives to their acyl chlorides using reagents like oxalyl chloride under anhydrous conditions and low temperatures (0 °C to room temperature). The acyl chloride intermediates can then be treated with nucleophiles such as amines or reduced to the corresponding alcohols using suitable reducing agents.

For example, the preparation of cyclopropylcarboxamide derivatives via acyl chloride intermediates has been reported with high yields (up to 86%) and characterized by NMR spectroscopy and melting point data, indicating a robust and reproducible synthetic methodology. These intermediates can be further manipulated to introduce hydroxymethyl groups through reduction or substitution steps.

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents / Conditions Outcome / Product Yield / Notes
1 Pyrrole or ethyl pyrrole carboxylate KOH, alkyl bromide, DMSO, ambient temperature N-cyclopropylpyrrole derivatives Moderate to high yield; purification by chromatography
2 Cyclopropylcarboxylic acid derivatives Oxalyl chloride, DMF, anhydrous CH2Cl2, 0 °C to RT Cyclopropyl acyl chlorides High yield; sensitive to moisture
3 Acyl chlorides Amines or reducing agents (e.g., hydrazine hydrate, NaBH4) Cyclopropylcarboxamides or cyclopropylmethanols Yields up to 86%; characterized by NMR and melting points
4 Aldehydes + cyclopropylamines NaBH(OAc)3, DIPEA, DCM or DMF, rt Reductive amination products Efficient under mild conditions; adaptable for hydroxymethyl introduction

Research Findings and Analytical Data

  • NMR Characterization: The synthesized compounds, including cyclopropylcarboxamides and related derivatives, have been extensively characterized by ^1H and ^13C NMR spectroscopy. Signals corresponding to cyclopropyl protons, pyrrole ring protons, and hydroxymethyl groups are well-resolved, confirming structural assignments.

  • Melting Points and Purity: Reported melting points for cyclopropylcarboxamide intermediates range between 74–83 °C, indicating crystalline purity suitable for further synthetic transformations.

  • Yields: The preparation methods yield products in the range of 60–90%, demonstrating the efficiency of the synthetic routes. Chromatographic purification is typically employed to isolate the target compounds in high purity.

  • Solvent and Reagent Considerations: Use of anhydrous solvents and controlled temperature conditions is critical to prevent side reactions and degradation of sensitive intermediates such as acyl chlorides.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(1H-pyrrol-1-yl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly at the pyrrole ring, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1-(1H-pyrrol-1-yl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1-(1H-pyrrol-1-yl)cyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Physical State/Data
(1-(1H-Pyrrol-1-yl)cyclopropyl)methanol C8H11NO 137.18 g/mol Cyclopropane, pyrrole, hydroxymethyl Not explicitly reported
[2-(1H-Pyrrol-1-yl)phenyl]methanol C11H11NO 173.21 g/mol Benzene ring, pyrrole, hydroxymethyl mp 43–44°C
(S)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl) cyclopropyl) acetic acid C34H33ClN2O3S 609.15 g/mol Cyclopropane, quinoline, thioether Intermediate in Montelukast synthesis
5-(1-(1H-pyrrol-1-yl)cyclopropyl)-1-aza-5-germabicyclo[3.3.3]undecane C16H26GeN2 320.06 g/mol Germanium, bicyclic framework Light yellow oil, 51% yield

Key Structural Differences and Implications

Cyclopropane vs. The latter’s higher melting point (43–44°C) suggests stronger intermolecular forces due to π-π stacking of the aromatic ring .

Substituent Complexity: Montelukast’s intermediate () incorporates a chloroquinoline group and thioether, enabling pharmaceutical activity via receptor binding. In contrast, the simpler hydroxymethyl group in the target compound may limit biological interactions but enhance solubility .

Heteroatom Incorporation :

  • The germanium-containing bicyclic compound () demonstrates how replacing carbon with germanium alters electronic properties. Its NMR data (e.g., δ 0.28 ppm for Ge-bound protons) reflect unique shielding effects, which could inform catalytic or material science applications .

Biological Activity

(1-(1H-pyrrol-1-yl)cyclopropyl)methanol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of (1-(1H-pyrrol-1-yl)cyclopropyl)methanol can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This compound can be synthesized through various methods, including the use of pyrrole and cyclopropyl derivatives. The synthesis typically involves the formation of the cyclopropane ring followed by functionalization with the pyrrole moiety.

The biological activity of (1-(1H-pyrrol-1-yl)cyclopropyl)methanol is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may exhibit anticancer and antimicrobial properties. For instance, studies have shown that certain cyclopropyl derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Biological Activity Overview

The biological activities associated with (1-(1H-pyrrol-1-yl)cyclopropyl)methanol include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : There is evidence indicating potential effectiveness against bacterial strains, which could be useful in treating infections.

Anticancer Studies

A study focused on the synthesis of cyclopropyl derivatives demonstrated that certain compounds showed significant cytotoxic effects against human breast cancer cell lines. The compounds were tested using the sulforhodamine B assay method, revealing promising results at varying concentrations.

CompoundConcentration (µg/mL)% Inhibition
3a1025
3c2045
3e4060

These results indicate that compounds structurally related to (1-(1H-pyrrol-1-yl)cyclopropyl)methanol may have potential as anticancer agents .

Antimicrobial Studies

In another investigation, the antimicrobial efficacy of cyclopropyl derivatives was evaluated against Mycobacterium tuberculosis. The study utilized Middlebrook 7H-9 broth for testing, yielding significant results for several derivatives.

CompoundActivity Against M. tuberculosis
3aSignificant
3bModerate
3cHigh

These findings suggest that (1-(1H-pyrrol-1-yl)cyclopropyl)methanol and its derivatives could be explored further for their potential in treating tuberculosis .

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